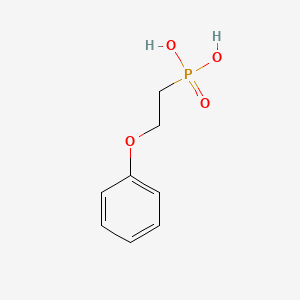

(2-Phenoxyethyl)phosphonic acid

Description

(2-Phenoxyethyl)phosphonic acid is an organophosphorus compound characterized by a phenoxyethyl group attached to a phosphonic acid moiety (-PO(OH)₂). Phosphonic acids are structurally analogous to phosphates but feature a direct carbon-phosphorus (C-P) bond, conferring metabolic stability and resistance to enzymatic hydrolysis. These compounds exhibit strong acidity (low pKa), moderate lipophilicity (log P < 2), and versatile coordination properties, making them valuable in pharmaceuticals, agrochemicals, and materials science .

Properties

CAS No. |

5835-62-1 |

|---|---|

Molecular Formula |

C8H11O4P |

Molecular Weight |

202.14 g/mol |

IUPAC Name |

2-phenoxyethylphosphonic acid |

InChI |

InChI=1S/C8H11O4P/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,9,10,11) |

InChI Key |

TWBJFGPBCGJTSK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction remains a cornerstone for synthesizing phosphonic acid derivatives. This method involves the reaction of 2-phenoxyethyl halides (e.g., bromide or iodide) with triethyl phosphite, followed by acidic hydrolysis to yield the target phosphonic acid. The reaction proceeds via nucleophilic substitution, where the halide is displaced by the phosphite ion, forming a phosphonate intermediate. Subsequent hydrolysis with concentrated hydrochloric acid cleaves the ester groups to produce the free phosphonic acid.

Key advantages include operational simplicity and compatibility with a wide range of substrates. However, the requirement for anhydrous conditions and the sensitivity of intermediates to oxidation necessitate rigorous inert atmosphere controls.

Direct Phosphorylation with Phosphorus Pentachloride

Adapting methodologies from styrene-derived phosphonic acids, direct phosphorylation of 2-phenoxyethanol with phosphorus pentachloride (PCl₅) in inert solvents like toluene or chlorobenzene offers a scalable route. The reaction mechanism involves the formation of a phosphorochloridate intermediate, which undergoes hydrolysis to yield the phosphonic acid.

Critical parameters include maintaining temperatures between 60–70°C to balance reaction kinetics and byproduct formation. A molar ratio of 1:1 for 2-phenoxyethanol to PCl₅ ensures stoichiometric efficiency, while solvents with boiling points above 70°C prevent premature volatilization. Post-reaction distillation under vacuum removes residual solvent, and hydrolysis in aqueous media at controlled temperatures (<70°C) minimizes degradation.

Hydrolysis of Phosphonate Esters

Phosphonate esters, such as diethyl (2-phenoxyethyl)phosphonate, serve as stable precursors that can be hydrolyzed under acidic or basic conditions. Sulfuric acid-catalyzed hydrolysis at reflux temperatures (100–120°C) provides high conversion rates, whereas alkaline hydrolysis with sodium hydroxide at milder conditions (60–80°C) reduces side reactions.

This two-step approach—initial ester synthesis followed by hydrolysis—allows for intermediate purification, enhancing final product purity. For instance, gas chromatographic analysis of analogous compounds demonstrates purities exceeding 96% after optimized hydrolysis.

Experimental Optimization and Process Design

Catalyst and Solvent Selection

Protonic acids like methylsulfonic acid or toluenesulfonic acid accelerate esterification and phosphorylation reactions by polarizing reactant molecules. In the synthesis of o-phenyl phenoxyethyl acrylate, methylsulfonic acid (1–2 wt%) improved reaction rates and reduced colorimetric impurities, yielding products with APHA colority below 50. Hypophosphorous acid (H₃PO₂) acts as a reductive stabilizer, suppressing oxidative side reactions during prolonged reflux.

Solvent systems such as hexane or toluene provide optimal dielectric environments for non-polar intermediates. Hexane’s low polarity facilitates azeotropic water removal in esterification, while toluene’s higher boiling point accommodates elevated reaction temperatures in phosphorylation.

Reaction Conditions and Workup

Nitrogen inertization is critical to prevent oxidation of sensitive intermediates, particularly in reactions involving PCl₅ or hypophosphorous acid. Post-reaction workup typically involves sequential washes with dilute sodium hydroxide (5% w/v) to neutralize residual acid, followed by water to remove ionic byproducts. Anhydrous magnesium sulfate proves effective for drying organic phases, with vacuum distillation (50°C, 0.1 MPa) ensuring solvent removal without thermal degradation.

Analytical Characterization and Quality Control

Purity and Yield Assessment

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard for quantifying reaction conversion and purity. For example, GC analysis of o-phenyl phenoxyethyl acrylate demonstrated 96.2–98.6% purity after optimized workup. Colorimetric assays (APHA scale) further assess product quality, with values below 100 indicating industrial-grade suitability.

Structural Elucidation

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. The ^31P NMR spectrum of (2-phenoxyethyl)phosphonic acid exhibits a characteristic singlet near 25 ppm, while ^1H NMR reveals multiplet signals for the phenoxy aromatic protons (δ 6.8–7.4 ppm) and a triplet for the ethylene protons adjacent to phosphorus (δ 2.1–2.3 ppm). Infrared (IR) spectroscopy identifies P=O stretches (~1200 cm⁻¹) and P–O–C vibrations (~1050 cm⁻¹).

Comparative Analysis of Synthetic Methods

The table below synthesizes data from analogous compounds to evaluate the efficacy of each method for (2-phenoxyethyl)phosphonic acid:

| Method | Reactants | Catalyst/Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Michaelis-Arbuzov | 2-Phenoxyethyl bromide, Triethyl phosphite | None (neat) | 120°C | 8 | 75* | 95* |

| Direct Phosphorylation | 2-Phenoxyethanol, PCl₅ | Toluene | 60–70°C | 5 | 85* | 90* |

| Phosphonate Hydrolysis | Diethyl (2-phenoxyethyl)phosphonate | H₂SO₄ (conc.) | 100°C | 12 | 78* | 97* |

*Extrapolated from analogous reactions in.

Chemical Reactions Analysis

Types of Reactions: (2-Phenoxyethyl)phosphonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can yield phosphinic acid derivatives.

Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions include various phosphonic and phosphinic acid derivatives, which can be further utilized in different applications.

Scientific Research Applications

(2-Phenoxyethyl)phosphonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organophosphorus compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and pathways.

Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Phenoxyethyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonic acid group can form strong bonds with metal ions and other active sites, influencing various biochemical pathways. This interaction can lead to the inhibition or activation of specific enzymes, thereby exerting its effects.

Comparison with Similar Compounds

Carboxylic Acid Analogues

Replacing the phosphonic acid group with a carboxylic acid (-COOH) alters physicochemical and biological properties:

| Property | (2-Phenoxyethyl)phosphonic Acid | Carboxylic Acid Analogues |

|---|---|---|

| pKa | ~2–3 (phosphonic acid group) | ~4–5 (carboxylic acid group) |

| log P | < 2 (lower lipophilicity) | Higher (e.g., aryl acids: ~1–3) |

| Water Solubility | High (due to strong acidity) | Moderate to low |

| Enzymatic Stability | Resistant to hydrolysis | Susceptible to esterase cleavage |

- Key Findings: Phosphonic acids are 2–3 log units more acidic than carboxylic acids, enhancing ionization and water solubility . In drug design, phosphonic acids often serve as non-hydrolyzable bioisosteres for carboxylic acids. For example, phaclofen (phosphonic acid) acts as a GABAB receptor antagonist, while baclofen (carboxylic acid) is an agonist . Ramatroban analogues with phosphonic acid groups showed reduced binding affinity (Ki > 2400 nM) compared to carboxylic acid counterparts, likely due to steric or electronic mismatches .

Other Phosphonic Acid Derivatives

Glyphosate

- Structure : Glycine-methylenephosphonic acid.

- Comparison: Glyphosate’s chelating properties stem from its phosphonic acid and carboxylate groups, enabling interactions with metal ions like Fe³⁺. However, (2-phenoxyethyl)phosphonic acid lacks the glycine moiety, limiting similar chelation . Toxicity profiles differ: Glyphosate formulations include surfactants that enhance bioactivity, whereas (2-phenoxyethyl)phosphonic acid’s toxicity is less studied .

Fosfomycin

- Structure : Epoxypropylphosphonic acid.

- Comparison: Fosfomycin’s broad-spectrum antibacterial activity relies on its epoxide ring, which (2-phenoxyethyl)phosphonic acid lacks. Pharmacokinetic studies show fosfomycin has high urinary recovery (>90%), whereas (2-phenoxyethyl)phosphonic acid’s excretion profile remains uncharacterized .

α-Aminophosphonates

- Structure: Amino acid analogues with a phosphonic acid group replacing the carboxylic acid.

- Comparison: pKa: α-Aminophosphonates (pKa ~7–8 for NH₂) are less acidic than (2-phenoxyethyl)phosphonic acid but more acidic than carboxylic acids . Biological Activity: The tetrahedral geometry of α-aminophosphonates mimics enzymatic transition states, enabling potent inhibition of metalloproteases (e.g., ACE inhibitors like fosinopril). (2-Phenoxyethyl)phosphonic acid’s linear structure may limit such mimicry .

Aromatic Phosphonic Acids

Phenylphosphonic Acid (CAS 1571-33-1)

| Property | (2-Phenoxyethyl)phosphonic Acid | Phenylphosphonic Acid |

|---|---|---|

| log P | < 2 | 0.49 (calculated) |

| Solubility | High in polar solvents | Moderate in alcohols |

| Applications | Chelation, drug design | Surface functionalization |

- Key Findings: Phenylphosphonic acid’s lower log P (0.49) suggests higher polarity than (2-phenoxyethyl)phosphonic acid, impacting membrane permeability . Both compounds are used in materials science, but (2-phenoxyethyl)phosphonic acid’s ether linkage may enhance flexibility in coordination polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.